LEVOFURALTADONE
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Overview
Description
LEVOFURALTADONE: is a complex organic compound that features a unique combination of functional groups, including a morpholine ring, a nitrofuran moiety, and an oxazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of LEVOFURALTADONE typically involves multiple steps:
Formation of the Oxazolidinone Core: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Morpholine Ring: The morpholine ring can be introduced via nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Attachment of the Nitrofuran Group: The nitrofuran moiety can be attached through a condensation reaction with an aldehyde or ketone, forming a Schiff base.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of continuous flow processes to enhance scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially forming nitro derivatives.
Reduction: The nitrofuran group can also be reduced to form amino derivatives.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or sulfonates.
Major Products:
Oxidation Products: Nitro derivatives of the nitrofuran moiety.
Reduction Products: Amino derivatives of the nitrofuran moiety.
Substitution Products: Various functionalized derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry:
Catalysis: The compound’s unique structure may allow it to act as a ligand in catalytic reactions, potentially enhancing reaction rates and selectivity.
Biology:
Antimicrobial Activity: The nitrofuran moiety is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.
Medicine:
Drug Development: The compound’s ability to interact with biological targets could be exploited in the design of new therapeutic agents, particularly for infectious diseases.
Industry:
Materials Science: The compound’s structural features may make it useful in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which LEVOFURALTADONE exerts its effects is likely multifaceted:
Molecular Targets: The compound may interact with enzymes or receptors, inhibiting their activity or altering their function.
Pathways Involved: The nitrofuran moiety may generate reactive oxygen species, leading to oxidative stress and cell damage in microbial cells.
Comparison with Similar Compounds
LEVOFURALTADONE: can be compared to other nitrofuran derivatives and oxazolidinone compounds.
Uniqueness:
Structural Features: The combination of a morpholine ring, nitrofuran moiety, and oxazolidinone core is unique and may confer distinct chemical and biological properties.
Functional Applications:
Properties
CAS No. |
3795-88-8 |
---|---|
Molecular Formula |
C13H16N4O6 |
Molecular Weight |
324.29 g/mol |
IUPAC Name |
(5S)-5-(morpholin-4-ylmethyl)-3-[(E)-(5-nitrofuran-2-yl)methylideneamino]-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C13H16N4O6/c18-13-16(14-7-10-1-2-12(22-10)17(19)20)9-11(23-13)8-15-3-5-21-6-4-15/h1-2,7,11H,3-6,8-9H2/b14-7+/t11-/m0/s1 |
InChI Key |
YVQVOQKFMFRVGR-NGPAHMQLSA-N |
Isomeric SMILES |
C1COCCN1C[C@H]2CN(C(=O)O2)/N=C/C3=CC=C(O3)[N+](=O)[O-] |
SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
C1COCCN1CC2CN(C(=O)O2)N=CC3=CC=C(O3)[N+](=O)[O-] |
Appearance |
Solid powder |
physical_description |
Yellow solid; [Merck Index] |
Pictograms |
Irritant; Health Hazard |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3759-92-0 (mono-hydrochloride) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Levofuraltadone; Levofuraltadonum; NF-602; NSC 527986; NSC-527986; NSC527986; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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